Dvtwddfaivecix-uhfffaoysa-

描述

The compound "Dvtwddfaivecix-uhfffaoysa-" (hereafter referred to as Compound A) is a fluorinated silane coupling agent synthesized via plasma polymerization. Its primary components include trifluoropropylmethylcyclotrisiloxane, methyldichlorosilane, vinyltrimethylsilane, fluorosurfactants, and deionized water . This compound is designed for applications requiring enhanced surface adhesion and hydrophobic properties, particularly in coatings and advanced material science.

Key characteristics of Compound A include:

- Short fluorocarbon chain structure, optimizing hydrophobicity without compromising reactivity.

- Plasma polymerization synthesis, enabling precise control over molecular architecture and purity.

- High compatibility with polymeric matrices, making it suitable for industrial coatings and composites.

属性

IUPAC Name |

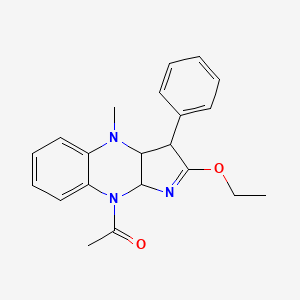

1-(2-ethoxy-4-methyl-3-phenyl-3a,9a-dihydro-3H-pyrrolo[2,3-b]quinoxalin-9-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-4-26-21-18(15-10-6-5-7-11-15)19-20(22-21)24(14(2)25)17-13-9-8-12-16(17)23(19)3/h5-13,18-20H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTWDDFAIVECIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2C(C1C3=CC=CC=C3)N(C4=CC=CC=C4N2C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of chemical compounds often involves various synthetic routes and reaction conditions. For instance, perovskite-type oxide materials can be synthesized using solid, liquid, or gas phase precursors. Common methods include physical vapor deposition (PVD), chemical vapor deposition (CVD), and molecular beam epitaxy (MBE) .

Industrial Production Methods

Industrial production methods for chemical compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical solution deposition (CSD) and metalorganic chemical vapor deposition (MOCVD) are frequently employed in the industry .

化学反应分析

Types of Reactions

Chemical compounds can undergo various types of reactions, including:

Oxidation: Involves the loss of electrons.

Reduction: Involves the gain of electrons.

Substitution: One atom or group of atoms is replaced by another.

Addition: Atoms are added to a molecule without removing any atoms.

Elimination: Atoms are removed from a molecule, forming a double or triple bond.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of alcohols typically produces aldehydes or ketones, while the reduction of ketones can yield secondary alcohols .

科学研究应用

Chemical compounds have a wide range of applications in scientific research, including:

Chemistry: Used as reagents, catalysts, and intermediates in various chemical reactions.

Biology: Employed in the study of biological processes and as tools for molecular biology techniques.

Medicine: Utilized in drug discovery and development, as well as in diagnostic assays.

作用机制

The mechanism of action of a chemical compound involves its interaction with molecular targets and pathways within a biological system. For instance, aspirin exerts its effects by irreversibly inhibiting the cyclooxygenase (COX) enzyme, leading to decreased production of prostaglandins and thromboxanes . Similarly, other compounds may interact with specific enzymes, receptors, or ion channels to produce their effects .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Comparison with DF-922: A Prior-Art Fluorinated Silane Coupling Agent

DF-922 (N-perfluoroalkyl sulfonyl propyltriethoxysilane) is a benchmark fluorinated silane coupling agent. The critical differences between Compound A and DF-922 are outlined below:

Key Findings :

Comparison with Boronic Acid Derivatives and Heterocyclic Analogues

While Compound A is a silane coupling agent, its fluorinated aromatic structure shares similarities with boronic acids and heterocyclic compounds. Below is a comparative analysis with high-similarity compounds from peer-reviewed datasets:

Table 1: Physicochemical Properties of Compound A and Structural Analogues

Notes:

Key Findings :

- Compound A exhibits higher hydrophobicity (Log Po/w ≈ 2.15) compared to heterocyclic analogues like 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (Log Po/w = 0.61), favoring applications in moisture-resistant coatings .

- Its TPSA value (40.46 Ų) aligns with boronic acid derivatives, suggesting moderate polarity suitable for interfacial adhesion .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。